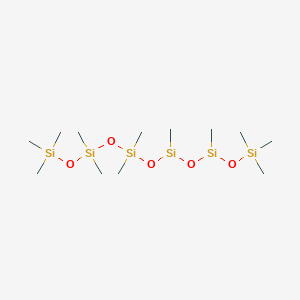
CID 78061789
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78061789” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of compounds. This compound is a unique compound with specific characteristics that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 78061789 involves specific synthetic routes and reaction conditions. Typically, the synthesis of such compounds requires precise control over the reaction environment, including temperature, pressure, and the use of catalysts. The exact synthetic route for this compound would depend on its chemical structure and desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous processing techniques. The use of automated systems and advanced monitoring technologies ensures consistent quality and efficiency in the production process. Industrial methods may also include purification steps such as crystallization, distillation, or chromatography to achieve the desired compound specifications.
Chemical Reactions Analysis
Types of Reactions
CID 78061789 can undergo various chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
CID 78061789 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis and material science.
Biology: The compound may be studied for its effects on biological systems, including enzyme interactions and cellular processes.
Medicine: this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: The compound may find applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of CID 78061789 involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects
Properties
Molecular Formula |
C12H36O5Si6 |
|---|---|
Molecular Weight |
428.92 g/mol |
InChI |
InChI=1S/C12H36O5Si6/c1-18(14-20(3,4)5)13-19(2)15-22(9,10)17-23(11,12)16-21(6,7)8/h1-12H3 |
InChI Key |
XWBSFDUHDSYZCR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](O[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















